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2-(2,2-Dimethyl-4-(pyridin-2-yl)tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride
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Overview
Description
2-(2,2-Dimethyl-4-(pyridin-2-yl)tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride is a complex organic compound that features a tetrahydropyran ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethyl-4-(pyridin-2-yl)tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride typically involves multiple steps:
Formation of the Tetrahydropyran Ring: The initial step involves the formation of the tetrahydropyran ring.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a cyclization reaction, often involving the use of cerium ammonium nitrate or other suitable reagents.
Formation of the Ethanamine Side Chain: The ethanamine side chain is introduced via a reduction reaction using lithium aluminum hydride (LiAlH4) to reduce the corresponding nitrile or ester to the amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethyl-4-(pyridin-2-yl)tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using LiAlH4 or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: LiAlH4 in tetrahydrofuran (THF) or NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C15H22N2·HCl
- Molecular Weight : Approximately 270.81 g/mol
- Structural Features : The compound features a tetrahydropyran moiety and a pyridine ring, which are significant for its biological activity and interaction with various biological targets.
Medicinal Chemistry
The compound's structure suggests significant potential for interaction with biological systems. Research indicates that compounds with similar structures can bind to various receptors and enzymes, which is crucial for drug development.
Key Findings :
- Receptor Binding : Interaction studies have shown that derivatives of this compound can effectively bind to neurotransmitter receptors, potentially influencing neurological pathways.
- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit enzymes involved in metabolic pathways, suggesting that this compound may exhibit similar properties.
Organic Synthesis
2-(2,2-Dimethyl-4-(pyridin-2-yl)tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride serves as an important intermediate in organic synthesis. Its complex structure allows it to be a precursor for synthesizing other biologically active compounds.
Synthetic Routes :
The synthesis of this compound typically involves multi-step reactions that require optimization for yield and purity. These methods often include:
- Alkylation reactions to introduce the ethyl group.
- Cyclization processes to form the tetrahydropyran ring.
Case Study 1: Neuroactive Properties
A study conducted by researchers at a pharmaceutical institute explored the neuroactive properties of compounds similar to this compound. The findings indicated that these compounds could modulate neurotransmitter levels, potentially leading to therapeutic effects in conditions such as depression and anxiety.
Case Study 2: Antimicrobial Activity
Another research project investigated the antimicrobial properties of related compounds. The results demonstrated that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria, highlighting the potential of this compound in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethyl-4-(pyridin-2-yl)tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. For example, it may interact with G-protein coupled receptors (GPCRs) or ion channels, modulating cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-(2,2-Dimethyl-4-propyltetrahydro-2H-pyran-4-yl)ethanamine: Similar structure but with a propyl group instead of a pyridine ring.
Tetrahydropyran derivatives: Various derivatives with different substituents on the tetrahydropyran ring.
Uniqueness
2-(2,2-Dimethyl-4-(pyridin-2-yl)tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride is unique due to the presence of both a tetrahydropyran ring and a pyridine ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound 2-(2,2-Dimethyl-4-(pyridin-2-yl)tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C13H18N2O⋅HCl. The compound features a tetrahydropyran ring substituted with a pyridine moiety and an ethanamine side chain, contributing to its unique biological profile.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as an allosteric modulator for certain receptors, potentially influencing neurochemical pathways involved in mood regulation and cognitive function.
Pharmacological Effects
- Neuroprotective Properties : Research indicates that compounds with similar structural motifs exhibit neuroprotective effects, potentially through the modulation of glutamate receptors. For instance, a related compound was identified as a potent negative allosteric modulator of mGluR2, which is implicated in neuropsychiatric disorders .
- Antidepressant Activity : In animal models, compounds structurally similar to this compound have demonstrated significant antidepressant-like effects. These effects are hypothesized to result from enhanced serotonergic activity and modulation of the norepinephrine system.
- Anticancer Potential : Some studies have shown that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The presence of the pyridine ring is believed to enhance the compound's ability to interact with DNA and disrupt cellular processes essential for tumor growth .
Study 1: Neuroprotective Effects
A study published in Biorxiv explored the effects of pyridine derivatives on neuroprotection against excitotoxicity. The results indicated that these compounds could significantly reduce neuronal death in vitro by modulating glutamate receptor activity, suggesting potential therapeutic applications in neurodegenerative diseases .
Study 2: Antidepressant-Like Effects
In a behavioral study involving rodent models, administration of a related tetrahydropyran derivative resulted in significant reductions in depressive-like behaviors as measured by the forced swim test. The study concluded that the compound's mechanism might involve serotonergic pathways and further investigation into its pharmacokinetics was recommended .
Data Tables
Properties
CAS No. |
1956378-93-0 |
---|---|
Molecular Formula |
C14H23ClN2O |
Molecular Weight |
270.80 g/mol |
IUPAC Name |
2-(2,2-dimethyl-4-pyridin-2-yloxan-4-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C14H22N2O.ClH/c1-13(2)11-14(6-8-15,7-10-17-13)12-5-3-4-9-16-12;/h3-5,9H,6-8,10-11,15H2,1-2H3;1H |
InChI Key |
OVSWWOQBBUITTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)(CCN)C2=CC=CC=N2)C.Cl |
Origin of Product |
United States |
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